3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid
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Overview
Description
3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Functional Groups: The amino, isopropylsulfonyl, and methylthio groups are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution using ammonia or amines, while the isopropylsulfonyl group can be added through sulfonation reactions using isopropylsulfonyl chloride.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, which involves the reaction of phenolates with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, amines, isopropylsulfonyl chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes.
Scientific Research Applications
3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding, with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methyl-2-thiophene carboxylic acid: Similar structure but lacks the isopropylsulfonyl and methylthio groups.
5-Methylthio-2-thiophene carboxylic acid: Similar structure but lacks the amino and isopropylsulfonyl groups.
Uniqueness
3-Amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
3-amino-5-methylsulfanyl-4-propan-2-ylsulfonylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S3/c1-4(2)17(13,14)7-5(10)6(8(11)12)16-9(7)15-3/h4H,10H2,1-3H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSGDFVNKZTRRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(SC(=C1N)C(=O)O)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381060 |
Source
|
Record name | 3-Amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-08-1 |
Source
|
Record name | 3-Amino-4-[(1-methylethyl)sulfonyl]-5-(methylthio)-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-(methylsulfanyl)-4-(propane-2-sulfonyl)thiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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